molecular formula C11H15ClO3 B8032998 3-Chloro-5-ethoxy-4-propoxyphenol

3-Chloro-5-ethoxy-4-propoxyphenol

Cat. No.: B8032998
M. Wt: 230.69 g/mol
InChI Key: SRKDEOGMBUUCFV-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-propoxyphenol is a substituted phenolic compound characterized by a benzene ring with three distinct substituents: a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 5, and a propoxy group (-OCH₂CH₂CH₃) at position 4.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3/c1-3-5-15-11-9(12)6-8(13)7-10(11)14-4-2/h6-7,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKDEOGMBUUCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects: Alkoxy vs. Halogen Groups

The substitution pattern of 3-Chloro-5-ethoxy-4-propoxyphenol can be compared to compounds like 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid (), which shares the chloro and propoxy groups but differs in the methoxy (-OCH₃) group at position 5 instead of ethoxy. Key observations include:

  • Steric Hindrance : The bulkier propoxy group at position 4 may reduce reactivity at the para position compared to smaller substituents.
Compound Name Substituents (Position) Functional Group Key Structural Difference
This compound Cl (3), OPr (4), OEt (5) Phenol Ethoxy at position 5
3-(3-Chloro-5-methoxy-4-propoxyphenyl)acrylic acid Cl (3), OPr (4), OMe (5) Acrylic acid Methoxy at position 5; acrylic acid chain
3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol Cl (3), F (5), OMe (5) Phenol Fluorine at position 5; methoxy

Functional Group Variations

  • Phenol vs. Acrylic Acid Derivatives: The compound in , 3-(3-Chloro-5-methoxy-4-propoxyphenyl)acrylic acid, replaces the phenolic -OH with an acrylic acid (-CH₂CH₂COOH) group. This modification significantly alters solubility (increased hydrophilicity) and reactivity (e.g., susceptibility to decarboxylation) .
  • Triazole-Thiol Analogs: describes 5-(3-Chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylene]amino-4H-1,2,4-triazole-3-thiol, which incorporates a triazole-thiol core.

Research Findings and Inferred Properties

Solubility and Partitioning

  • This compound: Predicted to have low water solubility due to three hydrophobic substituents (Cl, OPr, OEt).
  • Acrylic Acid Derivative () : Higher solubility in polar solvents due to the carboxylic acid group, despite similar substituents .

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